1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt
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Overview
Description
Preparation Methods
The synthesis of 1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt involves several steps. One common method starts with the sulfonation of naphthalene to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid, which is subsequently neutralized with ammonia to yield the ammonium salt. The nitro group is then reduced to an amino group, resulting in the formation of 1-amino-8-hydroxy-3,6-naphthalenedisulfonic acid. Finally, the compound is acetylated to produce this compound .
Chemical Reactions Analysis
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reagent in proteomics research to study protein interactions and modifications . Additionally, it has applications in the development of pharmaceuticals and as a dye intermediate in the textile industry .
Mechanism of Action
The mechanism of action of 1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt is similar to other naphthalene derivatives, such as 8-amino-1-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt . its unique structure and functional groups make it particularly useful in specific applications, such as proteomics research and pharmaceutical development .
Properties
Molecular Formula |
C12H10NNaO8S2 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
sodium;4-acetamido-5-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO8S2.Na/c1-6(14)13-10-4-8(22(16,17)18)2-7-3-9(23(19,20)21)5-11(15)12(7)10;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);/q;+1/p-1 |
InChI Key |
UBWDCFIRJTTXOO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C=C2O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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